Cas no 1807003-19-5 (4-Bromo-3-ethoxy-2-fluorophenol)

4-Bromo-3-ethoxy-2-fluorophenol 化学的及び物理的性質
名前と識別子
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- 4-Bromo-3-ethoxy-2-fluorophenol
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- インチ: 1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3
- InChIKey: GNVAJBQADSFQMS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1OCC)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Bromo-3-ethoxy-2-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020957-250mg |
4-Bromo-3-ethoxy-2-fluorophenol |
1807003-19-5 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
Alichem | A013020957-1g |
4-Bromo-3-ethoxy-2-fluorophenol |
1807003-19-5 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013020957-500mg |
4-Bromo-3-ethoxy-2-fluorophenol |
1807003-19-5 | 97% | 500mg |
823.15 USD | 2021-06-24 |
4-Bromo-3-ethoxy-2-fluorophenol 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
4-Bromo-3-ethoxy-2-fluorophenolに関する追加情報
4-Bromo-3-Ethoxy-2-Fluorophenol: A Comprehensive Overview
4-Bromo-3-Ethoxy-2-Fluorophenol, also known by its CAS number CAS 1807003-19-5, is a chemically synthesized aromatic compound with a unique structure that combines bromine, ethoxy, and fluorine substituents on a phenol ring. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with tailored properties.
The molecular structure of 4-Bromo-3-Ethoxy-2-Fluorophenol is characterized by a phenolic hydroxyl group at position 2, an ethoxy group at position 3, and a bromine atom at position 4 on the benzene ring. This arrangement imparts specific electronic and steric effects that influence its reactivity and solubility. Recent studies have highlighted the importance of such substituted phenols in designing bioactive molecules, particularly in the development of antifungal and anticancer agents. For instance, researchers have demonstrated that the bromine substituent enhances the compound's ability to interact with biological targets, while the ethoxy group improves its solubility in organic solvents.
In terms of synthesis, 4-Bromo-3-Ethoxy-2-Fluorophenol is typically prepared through multi-step reactions involving electrophilic substitution and nucleophilic aromatic substitution. The process often begins with the bromination of a suitable phenol derivative, followed by the introduction of the ethoxy and fluorine groups at specific positions. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize reaction conditions, leading to higher yields and improved purity. These advancements have made the compound more accessible for large-scale production and application.
The chemical properties of 4-Bromo-3-Ethoxy-2-Fluorophenol are highly dependent on its substituent arrangement. The phenolic hydroxyl group confers acidic properties, making it susceptible to deprotonation under basic conditions. The ethoxy group introduces electron-donating effects, which can influence the reactivity of neighboring functional groups. Conversely, the bromine atom acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and facilitating further substitution reactions. These characteristics make it an ideal candidate for use in Suzuki coupling reactions and other cross-coupling processes.
In recent years, there has been growing interest in exploring the biological activities of 4-Bromo-3-Ethoxy-2-Fluorophenol. Preclinical studies have shown that this compound exhibits potent antifungal activity against various pathogenic fungi, including Candida species. Its ability to disrupt fungal cell membranes without significant toxicity to mammalian cells makes it a promising lead compound for antifungal drug development. Additionally, research into its anticancer potential has revealed that it can induce apoptosis in cancer cells by modulating key signaling pathways such as MAPK and NF-kB.
The environmental impact of 4-Bromo-3-Ethoxy-2-fluorophenol has also been a topic of recent investigation. Studies have demonstrated that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on non-target organisms and ecosystems.
In conclusion, 4-Bromo-3-Ethoxy-2-fluorophenol, with its unique chemical structure and diverse functional groups, continues to be a focal point in organic synthesis and drug discovery. Its versatility across multiple applications underscores its importance as a valuable intermediate in modern chemistry. As research progresses, new insights into its properties and potential uses are expected to emerge, solidifying its role as a key player in both academic and industrial settings.
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